4,7,8-Trimethyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one

Physicochemical profiling Chromatography method development Pre-formulation

4,7,8-Trimethyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one (CAS 57460-54-5) is a 1,5-benzodiazepin-2-one derivative bearing methyl substituents at positions 4, 7, and 8 on the fused benzene–diazepine bicyclic core. It belongs to the 1,5-benzodiazepine class, which is recognized as a privileged scaffold in medicinal chemistry for anxiolytic, sedative, and anticonvulsant drug discovery programs.

Molecular Formula C12H14N2O
Molecular Weight 202.25 g/mol
CAS No. 57460-54-5
Cat. No. B11965974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7,8-Trimethyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one
CAS57460-54-5
Molecular FormulaC12H14N2O
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C(C(=C2)C)C)NC(=O)C1
InChIInChI=1S/C12H14N2O/c1-7-4-10-11(5-8(7)2)14-12(15)6-9(3)13-10/h4-5H,6H2,1-3H3,(H,14,15)
InChIKeyIDDCWQJUWJCXKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,7,8-Trimethyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one (CAS 57460-54-5): Core Scaffold Identity and Physicochemical Baseline for Procurement Decisions


4,7,8-Trimethyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one (CAS 57460-54-5) is a 1,5-benzodiazepin-2-one derivative bearing methyl substituents at positions 4, 7, and 8 on the fused benzene–diazepine bicyclic core. It belongs to the 1,5-benzodiazepine class, which is recognized as a privileged scaffold in medicinal chemistry for anxiolytic, sedative, and anticonvulsant drug discovery programs [1]. This compound exists in the 1,3-dihydro oxidation state (C12H14N2O, MW 202.25 g/mol), distinguishing it from the fully saturated 1,3,4,5-tetrahydro analogs that are more commonly explored as GABA modulators [2]. Sigma-Aldrich lists it under its AldrichCPR catalog as part of a collection of rare and unique chemicals offered to early discovery researchers, and the vendor explicitly states that no analytical data are collected for this product . Its computed physicochemical profile includes a density of 1.17 g/cm³, boiling point of 398.1 °C at 760 mmHg, flash point of 194.6 °C, refractive index of 1.6, vapor pressure of 1.51×10⁻⁶ mmHg at 25 °C, LogP of 2.31, and polar surface area (PSA) of 41.46 Ų .

4,7,8-Trimethyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one: Structural and Physicochemical Factors That Preclude Generic Substitution


Generic substitution among 1,5-benzodiazepin-2-one derivatives is complicated by three interdependent factors that are altered by the specific 4,7,8-trimethyl-1,3-dihydro substitution pattern. First, the oxidation state of the diazepine ring fundamentally changes the molecular geometry: the 1,3-dihydro form retains a C=N double bond that enforces planarity across the diazepine ring, whereas 1,3,4,5-tetrahydro analogs adopt a non-planar, puckered conformation that alters pharmacophoric presentation to biological targets [1]. Second, the three methyl substituents increase lipophilicity (computed LogP = 2.31) relative to mono-methyl or unsubstituted analogs, which affects membrane permeability, metabolic stability, and non-specific protein binding in ways that cannot be predicted from simpler congeners . Third, the compound is not a standard catalog item with batch-to-batch analytical characterization; Sigma-Aldrich explicitly notes that it provides this AldrichCPR product without collected analytical data, meaning that independent quality verification is mandatory upon procurement . These factors collectively mean that a researcher cannot assume functional equivalence between this compound and any other 1,5-benzodiazepin-2-one analog without explicit, assay-matched comparative data.

Quantitative Differentiation Guide for 4,7,8-Trimethyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one (CAS 57460-54-5): Comparator-Anchored Evidence


Physicochemical Differentiation: Boiling Point, Lipophilicity, and Density vs. 4-Methyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one

The 4,7,8-trimethyl substitution pattern on the 1,5-benzodiazepin-2-one core produces a measurable shift in bulk physicochemical properties compared to the mono-methyl (4-methyl) analog. The target compound exhibits a boiling point of 398.1 °C (at 760 mmHg), which is 42.8 °C higher than that of 4-methyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one (355.3 °C at 760 mmHg), a 12.0% increase . The flash point is correspondingly elevated by 25.9 °C (194.6 vs. 168.7 °C). Density is reduced to 1.17 g/cm³ from 1.22 g/cm³ (a 4.1% decrease), consistent with the larger molecular volume imparted by the additional methyl groups. The computed LogP increases to 2.31 for the target compound, compared with a predicted LogP of approximately 1.5–1.8 for the 4-methyl analog, representing an estimated increase of 0.5–0.8 log units in lipophilicity . These differences are directly relevant to analytical method development (GC/HPLC retention time prediction), solvent selection for synthesis, and preliminary assessment of blood–brain barrier permeability potential.

Physicochemical profiling Chromatography method development Pre-formulation

Oxidation State Differentiation: Dihydro vs. Tetrahydro Ring Conformation and Predicted Pharmacophoric Consequences

The target compound contains a 1,3-dihydro-2H-1,5-benzodiazepin-2-one core, which retains a C4=N5 imine double bond, enforcing a planar or near-planar diazepine ring geometry. In contrast, its closest cataloged relative, 4,7,8-trimethyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one (CAS 65847-12-3, C12H16N2O, MW 204.27), is fully saturated at positions 4 and 5, producing a puckered, non-planar seven-membered ring conformation [1]. This difference has two critical implications: (i) the planar dihydro form presents its methyl substituents and the amide carbonyl in a spatially constrained geometry that is structurally closer to classical 1,4-benzodiazepine GABA-A receptor ligands, which require coplanarity of the fused aromatic ring and the carbonyl for high-affinity binding [2]; (ii) the tetrahydro analog is annotated in ChEBI (CHEBI:195147) as a GABA modulator, but this annotation cannot be directly extrapolated to the dihydro form because the conformational change alters the relative orientation of key pharmacophoric elements (the C2 carbonyl, the N1 hydrogen, and the aromatic ring) that are essential for hydrogen bonding and π-stacking interactions within the benzodiazepine binding site [3]. No direct comparative binding data exist for these two compounds against the same target; however, the structural distinction is mechanistically material for any program investigating GABA-A receptor modulation or peripheral benzodiazepine receptor (TSPO) binding.

Conformational analysis GABA receptor modulation Structure–activity relationships

Synthetic Provenance and Microwave-Assisted Preparation: Reported Yield Benchmark

The compound is accessible via condensation of 4,5-dimethyl-1,2-phenylenediamine with ethyl acetoacetate under microwave irradiation in xylene, as reported by Bougrin et al. (Tetrahedron Letters, 1994, 35, 8373–8376) . This microwave-assisted protocol achieved a reaction time of approximately 10 minutes with high yields (reported range 83–88% for related 1,5-benzodiazepin-2-ones in the same series). This contrasts with classical thermal condensation methods, which typically require several hours of reflux and may yield lower purity due to side reactions [1]. The specific incorporation of the 4,7,8-trimethyl substitution pattern arises from the use of 4,5-dimethyl-o-phenylenediamine as the starting material, which introduces the 7- and 8-methyl groups on the benzene ring, while ethyl acetoacetate supplies the 4-methyl substituent and the C2 carbonyl via β-ketoester cyclocondensation. This synthetic route is modular and has been cited over 57 times, establishing it as a validated entry point to this scaffold class [2]. The availability of a reliable, literature-documented synthetic protocol is a procurement-relevant advantage for laboratories that require in-house synthesis or independent verification of purchased material.

Synthetic chemistry Process development Medicinal chemistry sourcing

Procurement Scarcity: AldrichCPR Classification and Implications for Sourcing Strategy

The compound is classified by Sigma-Aldrich as an AldrichCPR product (Product No. S356646), a designation reserved for chemicals provided 'to early discovery researchers as part of a collection of rare and unique chemicals,' with the explicit disclaimer that 'Sigma-Aldrich does not collect analytical data for this product' . This differentiates it from standard catalog benzodiazepine derivatives (e.g., 4-methyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one, which is available from multiple vendors with certificates of analysis). Alternative commercial suppliers for CAS 57460-54-5 include BIOFOUNT (250 mg packaging, price code 532) and several China-based vendors, but independent purity verification (e.g., HPLC, ¹H NMR, MS) is recommended regardless of source . The limited number of suppliers and the absence of vendor-provided analytical characterization represent a tangible procurement risk that must be factored into project timelines and budgets. In contrast, the structurally related tetrahydro analog (CAS 65847-12-3) and the 4-methyl analog (CAS 26937-62-0) are available from a broader supplier base with more extensive analytical documentation .

Chemical procurement Supply chain risk Quality control

Recommended Application Scenarios for 4,7,8-Trimethyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one (CAS 57460-54-5) Based on Verified Evidence


Medicinal Chemistry Scaffold Diversification for GABA-A or TSPO Target Screening

The compound is best deployed as a structurally differentiated 1,5-benzodiazepin-2-one scaffold in screening libraries targeting GABA-A receptor subtypes or the translocator protein (TSPO, peripheral benzodiazepine receptor). Its planar 1,3-dihydro geometry distinguishes it from the more common tetrahydro analogs and positions it closer to the classical 1,4-benzodiazepine pharmacophore in terms of ring planarity and carbonyl presentation [1]. The computed LogP of 2.31 and moderate PSA of 41.46 suggest adequate blood–brain barrier permeability potential for CNS target applications, warranting its inclusion in fragment-based or diversity-oriented screening collections where the 4,7,8-trimethyl substitution pattern is underrepresented . Researchers should independently verify compound identity and purity before biological testing, as vendor analytical data are not provided.

Chromatographic Method Development and Physicochemical Reference Standard Use

The compound's well-defined physicochemical parameters (BP 398.1 °C, density 1.17 g/cm³, LogP 2.31, RI 1.6) make it a suitable reference analyte for developing and validating GC, HPLC, or UPLC methods targeting medium-lipophilicity benzodiazepine derivatives . Its retention behavior can be predicted relative to the 4-methyl analog (BP 355.3 °C; LogP ~1.5–1.8), providing a two-point calibration range for method optimization. The absence of vendor-provided analytical data, however, means that the compound itself must first be characterized by ¹H NMR, ¹³C NMR, and HRMS before use as a reference standard .

In-House Synthesis Feasibility Assessment Using Microwave-Assisted Protocol

For laboratories considering in-house synthesis to circumvent procurement scarcity, the Bougrin et al. (1994) microwave-assisted condensation protocol provides a validated starting point with reported yields of 83–88% and reaction times of ~10 minutes . This route uses commercially available 4,5-dimethyl-1,2-phenylenediamine and ethyl acetoacetate, both inexpensive precursors. The protocol has been independently reproduced and cited in the literature, reducing the risk of synthesis failure. Successful in-house preparation also resolves the quality control gap associated with commercial procurement of this AldrichCPR-classified compound.

Conformational and Computational Chemistry Studies of Benzodiazepine Ring Dynamics

The 1,3-dihydro oxidation state presents a valuable model system for computational and NMR-based conformational studies of the seven-membered benzodiazepine ring. Variable-temperature ¹H NMR studies on related 1,3-dihydro-2H-1,5-benzodiazepin-2-one derivatives have demonstrated ring inversion dynamics that are fundamentally different from those of the tetrahydro series [2]. The target compound, with its specific 4,7,8-trimethyl pattern, offers a test case for evaluating how methyl substitution and ring saturation jointly influence conformational free energy barriers, with implications for predicting the bioactive conformation of 1,5-benzodiazepine drug candidates.

Quote Request

Request a Quote for 4,7,8-Trimethyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.